1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamino group, which is further connected to a propanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The synthesis of 1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-bromophenyl ethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is widely used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of 1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol involves its interaction with β2-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This inhibition affects various physiological processes, such as heart function, lung function, and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds, such as:
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of bromine.
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties and reactivity but differ in their specific interactions with biological targets and their overall pharmacological profiles .
Eigenschaften
Molekularformel |
C11H16BrNO |
---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
1-[1-(2-bromophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI-Schlüssel |
JJHCQUVTUDDVBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(C)C1=CC=CC=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.